molecular formula C19H17NO3 B11400524 7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11400524
M. Wt: 307.3 g/mol
InChI Key: HEXVAHMOWUXAEN-UHFFFAOYSA-N
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Description

7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethyl-4H-chromen-4-one with 2-methylphenylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research often focuses on its interaction with biological targets.

Medicine

In medicine, derivatives of chromenes are explored for their potential therapeutic effects. This compound may be investigated for its efficacy in treating specific diseases or conditions.

Industry

Industrially, the compound may be used in the synthesis of dyes, pigments, or other materials with specific properties.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dimethyl-4H-chromen-4-one
  • N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

Compared to similar compounds, 7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

7,8-dimethyl-N-(2-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-11-8-9-14-16(21)10-17(23-18(14)13(11)3)19(22)20-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,20,22)

InChI Key

HEXVAHMOWUXAEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3C)C

Origin of Product

United States

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